Quinoxaline-6-carboxylic acid hydrochloride

Solubility Formulation Synthetic Chemistry

Quinoxaline-6-carboxylic acid hydrochloride (CAS 2140327-28-0) is the hydrochloride salt form of a foundational quinoxaline scaffold. Characterized by a molecular formula of C₉H₇ClN₂O₂ and a molecular weight of 210.62 g/mol, this compound is supplied as a solid with commercial purities reaching 98%.

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62
CAS No. 2140327-28-0
Cat. No. B2808965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxaline-6-carboxylic acid hydrochloride
CAS2140327-28-0
Molecular FormulaC9H7ClN2O2
Molecular Weight210.62
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C=C1C(=O)O.Cl
InChIInChI=1S/C9H6N2O2.ClH/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7;/h1-5H,(H,12,13);1H
InChIKeyJGQDBVXRYDEWGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Quinoxaline-6-carboxylic Acid Hydrochloride (CAS 2140327-28-0): A High-Purity Heterocyclic Building Block for Drug Discovery


Quinoxaline-6-carboxylic acid hydrochloride (CAS 2140327-28-0) is the hydrochloride salt form of a foundational quinoxaline scaffold. Characterized by a molecular formula of C₉H₇ClN₂O₂ and a molecular weight of 210.62 g/mol, this compound is supplied as a solid with commercial purities reaching 98% . It functions primarily as a versatile precursor in medicinal chemistry, enabling the synthesis of complex molecules targeting kinases and tubulin [1]. The presence of the carboxylic acid group at the 6-position and its formulation as a hydrochloride salt are critical for its enhanced aqueous solubility and reactivity profile in coupling reactions, distinguishing it from the corresponding free acid and other regioisomers.

Critical Procurement Distinctions for Quinoxaline-6-carboxylic Acid Hydrochloride: Why In-Class Analogs Cannot Be Interchanged


Selecting a 'generic' quinoxaline carboxylic acid for research or synthesis workflows introduces significant risk. The parent free acid, Quinoxaline-6-carboxylic acid (CAS 6925-00-4), presents drastically limited solubility profiles (only slightly soluble in DMSO and methanol) [1], which can lead to poor reaction yields and cumbersome purification. Furthermore, the positional isomer Quinoxaline-2-carboxylic acid (CAS 879-65-2) has a measurably different pKa (~2.91 vs. ~3.22 for the 6-isomer) , directly impacting ionization states and reactivity in pH-sensitive chemistries. Such physicochemical mismatches can cause failures in critical amide coupling or catalytic steps, making the hydrochloride salt form the exclusively optimized choice for consistent and scalable synthetic transformations.

Quantitative Differentiation Evidence for Quinoxaline-6-carboxylic Acid Hydrochloride (CAS 2140327-28-0)


Aqueous Solubility Advantage Over the Free Acid Form

The hydrochloride salt of quinoxaline-6-carboxylic acid provides a decisive advantage in aqueous and organic solvent solubility compared to its poorly soluble free acid counterpart. This critical difference directly determines its utility in common coupling reactions (e.g., amide bond formations) that require homogenous solution-phase conditions .

Solubility Formulation Synthetic Chemistry

Higher End Commercial Purity for Reproducible Synthesis

For reproducibility in multi-step drug synthesis, particularly in late-stage functionalization, the purity of the starting building block is paramount. The target hydrochloride salt is commercially available at a superior 98% purity specification, outperforming standard free acid counterparts which are typically capped at 95-97% . This reduction in potential impurities such as des-carboxy byproducts or positional isomers minimizes side products and simplifies purification.

Purity Batch Consistency Medicinal Chemistry

Validated Precursor for High-Value PAS Kinase (PASK) Inhibitors

The quinoxaline-6-carboxylic acid scaffold is the direct synthetic precursor to BioE-1115, a world-class selective PAS kinase inhibitor. BioE-1115 demonstrates an IC50 of ~4 nM against PASK with excellent selectivity (>2,500-fold) over a panel of 49 other kinases . The unsubstituted quinoxaline-6-carboxylic acid core lacks this potent and selective activity, underscoring its role strictly as the essential starting material rather than an active pharmaceutical ingredient itself [1].

Medicinal Chemistry Kinase Inhibitors Metabolic Disease

Regioisomeric Identity Dictates Derivatization into Specific Bioactive Scaffolds

The antiproliferative activity of quinoxaline derivatives is critically dependent on the substitution position of the carboxylic acid. N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid derivatives, such as compound 13d, achieve potent nanomolar IC50 values (HeLa: 0.126 μM, K562: 0.164 μM) by inhibiting tubulin polymerization (IC50 = 3.97 μM) [1]. The 6-position carboxylic acid is essential for this pharmacological profile; analogous 2-position carboxylic acid derivatives do not exhibit the same mechanism of action. Furthermore, the unfunctionalized 6-quinoxalinecarboxylic acid, while a known intermediate for antiprotozoal agents, is not directly active [2].

Structure-Activity Relationship Tubulin Polymerization Anticancer

Validated Application Scenarios for Quinoxaline-6-carboxylic Acid Hydrochloride (CAS 2140327-28-0) Based on Core Evidence


Streamlined Synthesis of Selective PAS Kinase (PASK) Inhibitors for Metabolic Disease Research

Procurement of the 98% purity hydrochloride salt (CAS 2140327-28-0) directly enables the reliable synthesis of BioE-1115 and its analogs, as detailed in patent US 9073902 [1]. The superior aqueous solubility of the hydrochloride salt is essential for the amide coupling and subsequent functionalization steps required to achieve the nanomolar potency (IC50 ~4 nM) and >2,500-fold selectivity against PASK demonstrated by this class of inhibitors. Attempting this synthesis with the poorly soluble free acid would introduce solubility-limited reaction failures and lower yields.

Discovery of Novel Tubulin Polymerization Inhibitors for Anticancer Therapy

The target compound is the foundational building block for constructing N-substituted 3-oxo-1,2,3,4-tetrahydro-quinoxaline-6-carboxylic acid analogs, a molecular scaffold that has yielded compound 13d with potent antiproliferative activity (HeLa IC50 = 0.126 μM) [2]. The precise regiochemistry at the 6-position is non-negotiable, as it dictates the binding interaction with the colchicine site of tubulin, leading to G2/M cell cycle arrest and apoptosis. Sourcing the correct positional isomer guarantees access to this validated anticancer chemical space.

Scalable Production of Antiprotozoal Drug Intermediates

As documented by Toronto Research Chemicals and the foundational work of Kim et al. (2009), the 6-quinoxalinecarboxylic acid scaffold serves as a key intermediate for antiprotozoal agents [3]. The commercial availability at high purity (98%) and with the enhanced solubility profile of the hydrochloride salt allows for robust, scale-up-friendly process chemistry that would be problematic with the erratic solubility of the free acid form.

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